Synthesis of Deuterated Oseltamivir Acid: A Technical Guide for Research Professionals
Synthesis of Deuterated Oseltamivir Acid: A Technical Guide for Research Professionals
For researchers, scientists, and drug development professionals, the availability of isotopically labeled internal standards is crucial for accurate bioanalytical studies. This technical guide provides a comprehensive overview of the synthesis of deuterated oseltamivir acid, a key internal standard for pharmacokinetic and metabolic studies of the antiviral drug oseltamivir.
This document details a potential synthetic pathway for deuterated oseltamivir acid, based on established total synthesis routes of oseltamivir and common deuteration techniques. It includes a summary of quantitative data, detailed experimental protocols for key reaction types, and visualizations of the proposed workflow.
Core Synthesis Strategy
The synthesis of deuterated oseltamivir acid can be approached by modifying existing total synthesis routes of oseltamivir. A common starting material for many oseltamivir syntheses is (-)-shikimic acid. The introduction of deuterium atoms can be strategically planned at a late stage of the synthesis, for instance, by utilizing a deuterated acetylating agent to introduce a trideuterated acetyl group.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the key steps in the synthesis of deuterated oseltamivir acid. These values are based on reported yields for analogous non-deuterated reactions and typical efficiencies for deuteration reactions.
| Step No. | Reaction | Starting Material | Product | Reagents | Hypothetical Yield (%) | Isotopic Purity (%) |
| 1 | Esterification | (-)-Shikimic Acid | Ethyl Shikimate | Ethanol, Thionyl Chloride | 95 | N/A |
| 2 | Acetalization | Ethyl Shikimate | Pentylidene Acetal | 3-Pentanone, p-TsOH | 90 | N/A |
| 3 | Mesylation | Pentylidene Acetal | Mesylate Intermediate | Methanesulfonyl Chloride, Triethylamine | 98 | N/A |
| 4 | Epoxidation | Mesylate Intermediate | Epoxide Intermediate | Potassium Bicarbonate | 92 | N/A |
| 5 | Azide Opening | Epoxide Intermediate | Azido Alcohol | Sodium Azide, Ammonium Chloride | 85 | N/A |
| 6 | Reduction & Aziridination | Azido Alcohol | Aziridine Intermediate | Triphenylphosphine | 88 | N/A |
| 7 | Aziridine Opening & Etherification | Aziridine Intermediate | Amino Ether | 3-Pentanol, Boron Trifluoride Etherate | 80 | N/A |
| 8 | N-Deacetylation | Amino Ether | Amine Intermediate | Hydrazine | 90 | N/A |
| 9 | N-Deuterated Acetylation | Amine Intermediate | Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate | Acetic Anhydride-d6 | 95 | >98 |
| 10 | Hydrolysis | Deuterated Oseltamivir | Deuterated Oseltamivir Acid | Lithium Hydroxide | 93 | >98 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the proposed synthesis of deuterated oseltamivir acid.
Step 9: N-Deuterated Acetylation
This crucial step introduces the deuterium label into the oseltamivir scaffold.
Materials:
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Amine intermediate (1.0 eq)
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Acetic anhydride-d6 (1.2 eq)
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Pyridine (2.0 eq)
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Dichloromethane (DCM), anhydrous
Procedure:
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The amine intermediate is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
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The solution is cooled to 0 °C in an ice bath.
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Pyridine is added dropwise to the solution with stirring.
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Acetic anhydride-d6 is then added dropwise to the reaction mixture.
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The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the deuterated oseltamivir ethyl ester.
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and determine the isotopic purity.
Step 10: Hydrolysis to Deuterated Oseltamivir Acid
Materials:
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Deuterated Oseltamivir Ethyl Ester (1.0 eq)
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Lithium hydroxide (LiOH) (1.5 eq)
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Tetrahydrofuran (THF)
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Water
Procedure:
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The deuterated oseltamivir ethyl ester is dissolved in a mixture of THF and water.
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The solution is cooled to 0 °C.
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An aqueous solution of lithium hydroxide is added dropwise.
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The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC or LC-MS.
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Once the starting material is consumed, the reaction mixture is acidified to pH ~3 with 1 M HCl.
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The product is extracted with ethyl acetate (3 x 25 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deuterated oseltamivir acid.
Visualizations
The following diagrams illustrate the key workflows in the synthesis of deuterated oseltamivir acid.
Caption: Overall synthetic workflow for deuterated oseltamivir acid.
Caption: Detailed visualization of the N-deuterated acetylation step.
This technical guide provides a foundational understanding for the synthesis of deuterated oseltamivir acid. Researchers should consult the primary literature for specific reaction conditions and characterization data. The successful synthesis of this internal standard is a critical step in advancing the research and development of antiviral therapies.
